Stereochemical Identity: Single (S)-Enantiomer vs Racemic or Achiral Analogs
CAS 102395-79-9 is explicitly designated as the (S)-enantiomer under 9CI nomenclature—4-Piperidinecarboxamide, N-(2-hydroxy-1-methylethyl)-1-(1H-indol-3-ylmethyl)-, (S)-—and carries the 'L-' prefix in its common synonym L-2-(1-Skatyl-4-isonipecotamido)-1-propanol [1]. The parent isonipecotamide (CAS 39546-32-2) is achiral and lacks stereochemical definition entirely. The N-benzyl analog (CAS 6308-66-3) and the N,N-dimethyl analog (CAS 6635-02-5) are both achiral at the amide substituent. The single enantiomeric form of CAS 102395-79-9 eliminates the confound of racemic mixture pharmacology and enables unambiguous interpretation of stereospecific target engagement.
| Evidence Dimension | Stereochemical configuration and chiral purity potential |
|---|---|
| Target Compound Data | Single (S)-enantiomer; (S)-configuration at the 1-hydroxypropan-2-yl amide substituent; [α]D not publicly reported |
| Comparator Or Baseline | Isonipecotamide (CAS 39546-32-2): achiral; N-benzyl analog (CAS 6308-66-3): achiral; N,N-dimethyl analog (CAS 6635-02-5): achiral |
| Quantified Difference | Defined (S)-stereochemistry vs. complete absence of chiral centers in all three comparators |
| Conditions | Structural analysis based on IUPAC/9CI nomenclature and SMILES notation |
Why This Matters
Stereochemistry is a primary determinant of binding affinity and selectivity at CNS targets; procurement of a single enantiomer eliminates the interpretive ambiguity inherent in racemic mixtures and supports reproducible SAR studies.
- [1] iChemistry.cn. CAS 102395-79-9: 4-Piperidinecarboxamide, N-(2-hydroxy-1-methylethyl)-1-(1H-indol-3-ylmethyl)-, (S)- (9CI). http://www.ichemistry.cn/chemistry/102395-79-9.htm View Source
